4-(2,2-Difluoropropyl)piperidine hydrochloride
Description
4-(2,2-Difluoropropyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a difluoropropyl substituent at the 4-position of the piperidine ring. Fluorinated piperidines are often studied for their enhanced metabolic stability, bioavailability, and receptor-binding properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H16ClF2N |
|---|---|
Molecular Weight |
199.67 g/mol |
IUPAC Name |
4-(2,2-difluoropropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c1-8(9,10)6-7-2-4-11-5-3-7;/h7,11H,2-6H2,1H3;1H |
InChI Key |
UJDUWTKLBNRISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNCC1)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 2,2-difluoropropyl bromide under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-(2,2-Difluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
4-(2,2-Difluoropropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and cancers.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table compares 4-(2,2-Difluoropropyl)piperidine hydrochloride with other piperidine-based compounds, focusing on molecular properties, toxicity, and regulatory status:
Key Findings:
Structural Influence on Properties: The difluoropropyl group in 4-(2,2-Difluoropropyl)piperidine HCl likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 4-(Diphenylmethoxy)piperidine HCl. This is consistent with fluorinated compounds' resistance to cytochrome P450 oxidation .
Toxicity and Safety :
- Acute toxicity data for fluorinated piperidines is sparse, but 4-(Diphenylmethoxy)piperidine HCl is classified as harmful with delayed effects .
- Paroxetine HCl, a pharmacologically active analog, demonstrates that structural modifications (e.g., fluorophenyl groups) can confer both therapeutic benefits and risks (e.g., serotonin syndrome) .
Regulatory Considerations :
- Compounds like 4-(Diphenylmethoxy)piperidine HCl are monitored under international frameworks (e.g., EPA, EFSA), while newer fluorinated derivatives may fall under emerging chemical regulations (e.g., China IECSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
